molecular formula C5H9N3O2 B13494739 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol

Katalognummer: B13494739
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: ZNWGNEIMJPXRRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol typically involves the reaction of 5-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with different substitution pattern.

    5-Amino-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group.

    1-(2-Hydroxyethyl)-5-amino-1H-pyrazole: Similar structure but with different functional groups.

Uniqueness

2-((5-Amino-1H-pyrazol-4-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C5H9N3O2

Molekulargewicht

143.14 g/mol

IUPAC-Name

2-[(5-amino-1H-pyrazol-4-yl)oxy]ethanol

InChI

InChI=1S/C5H9N3O2/c6-5-4(3-7-8-5)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8)

InChI-Schlüssel

ZNWGNEIMJPXRRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1OCCO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.